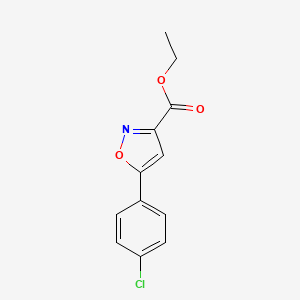

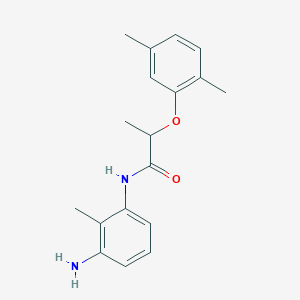

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

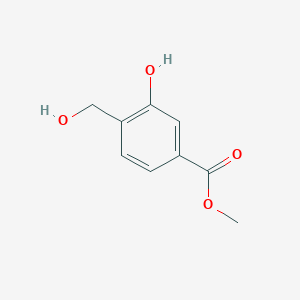

“N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide” is a complex organic compound. It contains an amide group (-CONH2), a phenyl group (C6H5), an amino group (-NH2), a methyl group (-CH3), and an ethyl group (-C2H5). The presence of these functional groups suggests that this compound could exhibit a variety of chemical behaviors.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, the introduction of the amino and ethyl groups, and the attachment of the phenoxy group. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could lead to the formation of hydrogen bonds, which could significantly influence the compound’s structure and properties.Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. For example, the amino group could participate in acid-base reactions, and the amide group could be hydrolyzed under certain conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, stability, and reactivity) would depend on its molecular structure. However, without experimental data, these properties can’t be accurately predicted.Applications De Recherche Scientifique

Antibacterial and Antifungal Agents : A study synthesized various derivatives, including N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide, and tested their antibacterial and antifungal activities. Some derivatives showed significant activity, comparable to standard antibacterial and antifungal agents (Helal et al., 2013).

Quantum Chemical Studies for Anticancer Drugs : Quantum chemical studies of a similar compound, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, were conducted to understand its properties as an anti-prostatic carcinoma drug. The studies focused on molecular properties like steric energy and molecular orbital analyses (Otuokere & Amaku, 2015).

Anticancer Activity of Derivatives : Research on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally related to N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide, showed potential for anticancer activity. These compounds were evaluated for their effectiveness against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).

Prostate Cancer Imaging : Carbon-11-labeled propanamide derivatives were synthesized as selective androgen receptor modulator radioligands for prostate cancer imaging. These compounds, structurally related to N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide, were evaluated for their potential in positron emission tomography (PET) imaging of prostate cancer (Gao et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Standard safety precautions should always be taken when working with chemicals, including the use of personal protective equipment and proper ventilation.

Orientations Futures

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it’s a new compound, preliminary studies would likely focus on determining its physical and chemical properties, studying its reactivity, and testing its biological activity.

Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and peer-reviewed research would be needed. Always follow standard safety procedures when handling chemicals. If you’re planning to synthesize or work with this compound, please consult with a qualified professional.

Propriétés

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(4-ethylphenoxy)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-4-14-5-8-16(9-6-14)22-13(3)18(21)20-17-10-7-15(19)11-12(17)2/h5-11,13H,4,19H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWNTNCVIMVYNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1318082.png)